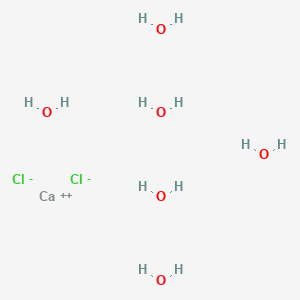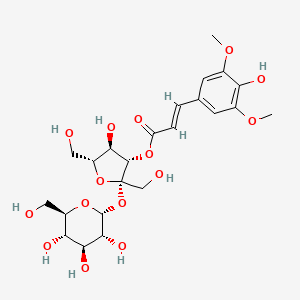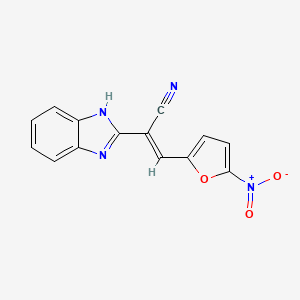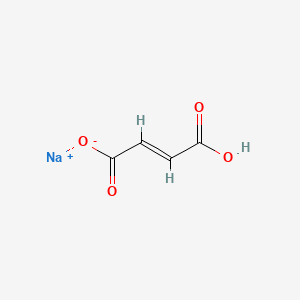
Bromine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Bromine oxide trifluoride can be synthesized through several methods. One common method involves the reaction of anhydrous hydrogen fluoride (HF) with potassium this compound fluoride (K[BrOF4]) at -78°C . The reaction is as follows: [ \text{HF} + \text{K[BrOF4]} \rightarrow \text{BrOF3} + \text{K[HF2]} ] Another method involves the reaction of lithium nitrate (LiNO3) with bromine pentafluoride (BrF5) . These methods are typically conducted under controlled conditions to ensure the stability of the compound.
Análisis De Reacciones Químicas
Bromine oxide trifluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bromine trifluoride (BrF3) and oxygen (O2).
Hydrolysis: It reacts violently with water, leading to the formation of hydrogen bromate (HBrO3) and hydrogen fluoride (HF).
Substitution: It can participate in substitution reactions with other halides and oxides.
Common reagents used in these reactions include hydrogen fluoride, lithium nitrate, and bromine pentafluoride. The major products formed from these reactions are bromine trifluoride, oxygen, hydrogen bromate, and hydrogen fluoride .
Aplicaciones Científicas De Investigación
Bromine oxide trifluoride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of bromosyl trifluoride involves its high reactivity due to the presence of both bromine and fluorine atoms. It can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other compounds . The molecular targets and pathways involved include interactions with various halides and oxides, leading to the formation of new compounds through oxidation and substitution reactions .
Comparación Con Compuestos Similares
Bromine oxide trifluoride can be compared with other similar compounds such as chlorosyl trifluoride (ClOF3) and iodosyl trifluoride (IOF3) . These compounds share similar structures and reactivity patterns but differ in their specific chemical properties and applications. For example:
Chlorosyl trifluoride (ClOF3): Similar in structure but has different reactivity due to the presence of chlorine instead of bromine.
Iodosyl trifluoride (IOF3): Contains iodine, which imparts different chemical properties and reactivity compared to bromosyl trifluoride.
This compound trifluoride is unique due to its specific combination of bromine and fluorine, which gives it distinct reactivity and applications in various fields .
Propiedades
Fórmula molecular |
BrO |
|---|---|
Peso molecular |
95.9 g/mol |
InChI |
InChI=1S/BrO/c1-2 |
Clave InChI |
FMSOWMGJJIHFTQ-UHFFFAOYSA-N |
SMILES |
[O]Br |
SMILES canónico |
[O]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![10,13-Dimethyl-17-(1,4,5-trimethyl-hex-2-enyl)-1,2,9,10,11,12,13,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232536.png)

![[2-[3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-3,4-dihydropyrazol-5-yl]phenyl] acetate](/img/structure/B1232540.png)




